molecular formula C21H32N2O4 B1343453 Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate CAS No. 1016259-54-3

Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate

Numéro de catalogue: B1343453
Numéro CAS: 1016259-54-3
Poids moléculaire: 376.5 g/mol
Clé InChI: MEQUVEFMYQSDPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a 1-phenylethylamino substituent at the 3-position, and an ethyl carboxylate moiety at the 4-position. The Boc group enhances stability during synthetic processes, while the phenylethylamino side chain may confer biological activity, particularly in targeting receptors within the central nervous system (CNS). This compound is likely used as a key intermediate in pharmaceutical synthesis, though specific toxicological data remain understudied .

Propriétés

IUPAC Name

1-O-tert-butyl 4-O-ethyl 3-(1-phenylethylamino)piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O4/c1-6-26-19(24)17-12-13-23(20(25)27-21(3,4)5)14-18(17)22-15(2)16-10-8-7-9-11-16/h7-11,15,17-18,22H,6,12-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQUVEFMYQSDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate typically involves the following steps:

    Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Amino Substituent: The protected piperidine is then reacted with 1-phenylethylamine to introduce the phenylethylamino substituent. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This can be achieved using reagents such as ethyl chloroformate or by employing a Fischer esterification reaction with ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The phenylethylamino group can be oxidized to form corresponding N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.

Major Products Formed

    Oxidation: N-oxides of the phenylethylamino group.

    Reduction: Corresponding alcohols from the ester group.

    Substitution: Free amine after Boc removal.

Applications De Recherche Scientifique

Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mécanisme D'action

The mechanism of action of Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The phenylethylamino group may interact with receptors or enzymes, modulating their activity. The Boc protecting group provides stability during synthesis, allowing for selective reactions at other functional groups.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Variations at the Piperidine 1-Position

Ethyl N-Boc-piperidine-4-carboxylate (CAS 142851-03-4)
  • Structure : Boc at 1-position, ethyl carboxylate at 4-position.
  • Molecular Weight: 257.33 g/mol (vs. higher MW for the target compound due to the phenylethylamino group).
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate
  • Structure : 4-sulfamoylbenzoyl group at 1-position.
  • Synthesis : Prepared via EDCI/HOBt-mediated coupling, highlighting divergent synthetic routes compared to Boc-protected derivatives.

Substituent Variations at the Piperidine 3-Position

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (CAS 52763-21-0)
  • Structure : Benzyl at 1-position, oxo group at 3-position.
  • Similarity Score : 0.92 (structural similarity but functional differences due to the oxo group).
  • Properties: The oxo group may reduce basicity compared to the amino group in the target compound, altering solubility and reactivity .
Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate (CAS N/A)
  • Structure: 3-aminobenzyl at 1-position.
  • Molecular Weight : 262.35 g/mol.

Heterocyclic and Halogenated Derivatives

Ethyl 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylate (CAS 252263-47-1)
  • Structure : Chloropyridazinyl group at 1-position.
  • Properties : Melting point 55–60°C; predicted pKa 3.01. The electron-withdrawing chlorine atom and heterocycle may enhance metabolic stability compared to the target compound .
Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate (CAS 318280-71-6)
  • Structure : Chloroacetyl at 1-position.
  • Applications : Reactivity of the chloroacetyl group makes it a precursor for nucleophilic substitution reactions, unlike the Boc-protected target compound .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound N/A C21H31N3O4 1-Boc, 3-(1-phenylethylamino) ~389.49 (estimated) CNS drug intermediate
Ethyl N-Boc-piperidine-4-carboxylate 142851-03-4 C13H23NO4 1-Boc 257.33 Peptide synthesis
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate 52763-21-0 C15H19NO3 1-benzyl, 3-oxo 261.32 Intermediate for anticonvulsants
Ethyl 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylate 252263-47-1 C12H16ClN3O2 1-chloropyridazinyl 269.73 Agrochemical intermediate
Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate N/A C15H22N2O2 1-(3-aminobenzyl) 262.35 Conjugation-ready pharmaceutical intermediate

Key Research Findings

  • Synthetic Flexibility : The Boc group in the target compound allows for selective deprotection, enabling sequential functionalization—a feature absent in derivatives with labile groups like chloroacetyl .
  • Biological Relevance: The phenylethylamino group may enhance blood-brain barrier penetration compared to sulfamoyl or aminobenzyl derivatives, making the target compound more suitable for CNS-targeted therapies .
  • Stability and Reactivity : Halogenated analogues (e.g., chloropyridazinyl) exhibit higher metabolic stability but lower solubility in aqueous media compared to the Boc-protected target compound .

Activité Biologique

Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic implications, drawing from diverse scientific literature.

Chemical Structure and Synthesis

This compound features a piperidine ring with a Boc (tert-butoxycarbonyl) protecting group and an ethyl ester moiety. The synthesis typically involves:

  • Protection of the Piperidine Nitrogen : The nitrogen of piperidine is protected using a Boc group through reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
  • Formation of the Amino Substituent : The protected piperidine is reacted with 1-phenylethylamine using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to introduce the phenylethylamino group.

This synthetic route allows for the introduction of various substituents, enhancing the compound's biological activity and specificity.

Research indicates that this compound interacts with specific biological targets, influencing various pathways. Its mechanism of action may involve:

  • Inhibition of Enzyme Activity : The compound may act as an inhibitor for certain enzymes involved in cellular signaling pathways.
  • Modulation of Receptor Activity : The phenylethyl group can interact with neurotransmitter receptors, potentially affecting neurotransmission and cellular responses.

Antiproliferative Effects

Studies have shown that related compounds exhibit significant antiproliferative activity against cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values ranging from 1.1 to 4.7 µM against various cancer cell types, including HeLa cells . This suggests that this compound may possess similar properties, warranting further investigation into its anticancer potential.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Antitumor Activity : A study demonstrated that compounds with structural similarities inhibited cancer cell growth through apoptosis induction, showing selectivity for cancer cells over normal human cells . This selectivity is crucial for developing effective cancer therapies.
  • Cell Cycle Arrest : Research indicated that certain derivatives caused an accumulation of cells in the G2/M phase of the cell cycle, leading to apoptosis. This mechanism is particularly relevant for designing targeted cancer treatments .

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

Compound NameStructural FeaturesAntiproliferative Activity (IC50)Mechanism
Ethyl 1-Boc-piperidine-4-carboxylateLacks phenylethylamino groupLess potentNon-specific
Ethyl 1-Boc-3-(methylamino)piperidine-4-carboxylateContains methylamino groupModerate activityDifferent receptor interactions

This table highlights the unique properties of this compound, particularly its enhanced biological activity due to the phenylethylamino substituent.

Q & A

Q. What are the key synthetic steps for preparing Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate, and how can intermediates be purified?

The synthesis typically involves:

  • Step 1 : Amide coupling of ethyl piperidine-4-carboxylate derivatives using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile to form intermediates .
  • Step 2 : Boc protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) under inert conditions.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended for intermediates. For final product isolation, recrystallization from ethanol/water mixtures improves purity .

Q. How is the structural integrity of the compound confirmed during synthesis?

  • FTIR-ATR : Confirms functional groups (e.g., Boc carbonyl stretch at ~1680–1700 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
  • GC-MS/HPLC-TOF : Validates molecular weight (e.g., exact mass analysis with Δppm < 2) and detects impurities. For example, GC-MS retention time locking and splitless injection ensure reproducibility .
  • 1H/13C NMR : Assigns stereochemistry and confirms substitution patterns (e.g., piperidine ring protons, aromatic integrations) .

Q. What safety protocols are essential when handling this compound?

  • Protective Equipment : Respiratory protection (N95 masks), nitrile gloves, and safety goggles to prevent inhalation/contact with light-sensitive or hygroscopic intermediates .
  • Storage : Store at –20°C under nitrogen to prevent Boc group hydrolysis. Avoid exposure to strong acids/bases .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling step involving EDCI/HOBt?

  • Solvent Choice : Dry acetonitrile minimizes side reactions compared to DMF, which may promote racemization .
  • Stoichiometry : Use 1.2 equivalents of EDCI/HOBt relative to the limiting reagent to drive coupling efficiency.
  • Reaction Monitoring : TLC (silica, UV-active spots) or in-situ FTIR tracks carbodiimide consumption. Replace EDCI with DCC if low conversion persists .

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

  • Multi-Technique Cross-Validation : Combine HPLC-TOF (exact mass), 2D NMR (COSY, HSQC), and X-ray crystallography (if crystalline) to distinguish regioisomers or degradation products .
  • Fragmentation Analysis : MS/MS data (e.g., m/z 392.1821 [M+H-CH₂NO₄]+) identifies decomposition pathways, such as Boc group loss under acidic conditions .

Q. What strategies ensure enantiomeric purity during synthesis?

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases.
  • Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine functionalization to control stereochemistry .

Q. How can hygroscopic intermediates be stabilized during large-scale synthesis?

  • Inert Atmosphere : Conduct reactions under argon with molecular sieves (3Å) to adsorb moisture.
  • Lyophilization : Freeze-drying intermediates (e.g., hydrazide derivatives) prevents hydrolysis and improves shelf stability .

Q. What analytical methods are suitable for detecting trace impurities in the final product?

  • UPLC-MS/MS : Achieves ppb-level detection of by-products (e.g., de-esterified analogs) using a C18 column and 0.1% formic acid in water/acetonitrile gradients .
  • Elemental Analysis : Validates stoichiometry (C, H, N) to confirm absence of residual solvents or catalysts .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.